2,2-Dimethylbut-3-enoyl chloride
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Description
2,2-Dimethylbut-3-enoyl chloride is a chemical compound with the CAS Number: 114081-07-1 . It has a molecular weight of 130.57 and its IUPAC name is 2,2-dimethylbut-3-ynoyl chloride .
Molecular Structure Analysis
The molecular formula of this compound is C6H7ClO . The InChI Code is 1S/C6H7ClO/c1-4-6(2,3)5(7)8/h1H,2-3H3 . For a detailed molecular structure, it’s recommended to refer to databases like ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that combustion reactions provide the principal energy source of the world . Advanced techniques are required to identify the chemical species that only exist transiently and at high temperatures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 130.57 and a molecular formula of C6H7ClO . For more detailed properties, it’s recommended to refer to databases like ChemSpider and Sigma-Aldrich .Safety and Hazards
Future Directions
The future directions of research involving 2,2-Dimethylbut-3-enoyl chloride could involve further exploration of its properties and potential applications. As combustion reactions are a principal energy source, understanding the complicated chemistry of such compounds is essential for optimizing energy output while minimizing detrimental side effects .
properties
CAS RN |
57690-96-7 |
---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
2,2-dimethylbut-3-enoyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3 |
InChI Key |
NHBJCUUNNHUOOO-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(=O)Cl |
Canonical SMILES |
CC(C)(C=C)C(=O)Cl |
Origin of Product |
United States |
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